(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

proteolytic stability peptide half-life β-amino acid backbone

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride (CAS 270065-85-5), also designated as H-β-HoPhe(3-CN)-OH·HCl or 3-Cyano-L-β-homophenylalanine hydrochloride, is a homochiral, non-proteinogenic β-amino acid derivative. It features a meta-cyano (–CN) substituent on the aromatic ring and an (S)-configured β-amino acid backbone, supplied as the hydrochloride salt to improve handling and solubility.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 270065-85-5
Cat. No. B1586387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
CAS270065-85-5
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CC(CC(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1
InChIKeyCSBSIUBNUHRWDO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride (CAS 270065-85-5): A Chiral β-Amino Acid Building Block for Peptide Synthesis


(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride (CAS 270065-85-5), also designated as H-β-HoPhe(3-CN)-OH·HCl or 3-Cyano-L-β-homophenylalanine hydrochloride, is a homochiral, non-proteinogenic β-amino acid derivative . It features a meta-cyano (–CN) substituent on the aromatic ring and an (S)-configured β-amino acid backbone, supplied as the hydrochloride salt to improve handling and solubility . This compound is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry programs, where its extended backbone and the cyano group confer distinct conformational and spectroscopic properties compared to standard α-amino acid counterparts .

Why Generic Substitution Is Not Advisable When Procuring (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride


Interchanging (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride with its closest analogs—such as the (R)-enantiomer (CAS 269726-82-1), the para-cyano positional isomer (CAS 270065-88-8), or the free base form—introduces critical risks in research reproducibility and downstream biological activity. The β-amino acid backbone inherently exhibits proteolytic stability distinct from α-amino acids, and a single backbone homologation can reduce enzyme cleavage rates by an order of magnitude compared to standard α-peptide bonds . Furthermore, the meta-cyano substitution determines the local electrostatic and vibrational reporter properties in biophysical studies, where the para-cyano variant displays a different Stark tuning rate and solvatochromic response [1]. Even the chosen salt form directly affects solubility in SPPS coupling solvents and the efficiency of direct resin loading . The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Differentiation Evidence for (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride Against Closest Analogs


Proteolytic Stability of β-Amino Acid Backbone vs. α-Amino Acid Analogs (Class-Level Inference for 3-Cyano-L-β-homophenylalanine)

Peptides incorporating a β-amino acid at the scissile bond demonstrate substantially reduced cleavage rates by common serine peptidases. DPP-4, a clinically relevant aminodipeptidase, cleaves α-peptide bonds efficiently but processes the homologous α/β-peptide bond at a rate that is typically 10- to 100-fold slower, translating to a proportional extension of in vitro half-life . While this is a class-level inference for β-amino acids, it directly applies to (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride-containing peptides versus otherwise identical peptides built from 3-cyano-L-phenylalanine (α-amino acid), establishing the β-homologated backbone as a key design feature for enhanced metabolic stability .

proteolytic stability peptide half-life β-amino acid backbone

Infrared Vibrational Stark Tuning Rate: Meta-Cyano vs. Para-Cyano Phenylalanine Probe Sensitivity

When incorporated as electrostatic probes into ribonuclease S, the meta-cyanophenylalanine (m-PheCN) and para-cyanophenylalanine (p-PheCN) exhibit distinct vibrational Stark tuning rates that dictate their sensitivity to local electric fields. The published Stark spectra for m-PheCN and p-PheCN in the same protein environment confirm that the linear Stark tuning rate is the predominant determinant of the observed nitrile frequency shift upon changes in electrostatic environment, but the absolute magnitude of the Stark tuning rate differs between the meta and para isomers due to their differing dipole moment alignments [1]. This differential sensitivity means that (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride can be integrated into peptides to report quantitatively distinct electrostatic environments compared to the 4-cyano isomer, and the X-ray structures (PDB 3OQZ for m-PheCN vs. 3OQY for p-PheCN) demonstrate that the meta probe causes no greater structural perturbation than the para variant [1].

vibrational Stark effect IR probe electrostatic field sensing cyanophenylalanine

Fluorescence Quantum Yield of 3-Cyanophenylalanine vs. Para-Cyano and Tryptophan in Peptide Environments

The 3-cyanophenylalanine chromophore exhibits a fluorescence quantum yield (ΦF) comparable to that of the para-cyano isomer and to the intrinsic fluorophores tyrosine and tryptophan [1]. These quantum yields are of the same order of magnitude, enabling their use in Förster Resonance Energy Transfer (FRET) distance measurements within a single peptide chain when paired with tryptophan or 4-cyanophenylalanine. Additionally, the meta-isomer displays a decrease in ΦF in basic environments due to photoinduced electron transfer from a deprotonated amine, providing a built-in pH sensing capability not observed to the same degree with the para-isomer in certain peptide contexts [1].

fluorescence quantum yield FRET probe cyanophenylalanine photophysics

HPLC Purity and Enantiomeric Specification: (S)-Isomer Hydrochloride Salt vs. Racemic or Free Base Forms

Commercially available (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is supplied with a purity specification of ≥ 98% by HPLC, with the (S)-enantiomer confirmed by chiral analytical methods . This contrasts with the racemic or mixed-enantiomer forms that may be encountered with less reputable suppliers, where the (R)-enantiomer (CAS 269726-82-1) contamination can confound stereospecific biological assays . The hydrochloride salt form further ensures consistent batch-to-batch solubility in aqueous and polar organic solvents used for SPPS, with storage recommended at 2–8°C for long-term stability .

enantiomeric purity HPLC specification salt form quality control

Optimal Research and Procurement Application Scenarios for (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride


Design of Proteolytically Stable Peptide Therapeutics Targeting Serine Peptidases (e.g., DPP-4)

Incorporation of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid at the P1 or P1′ position of peptide inhibitors confers an approximately 10- to 100-fold reduction in enzymatic cleavage by DPP-4 compared to the corresponding α-amino acid sequence . This stability gain supports longer in vitro half-lives and potentially improved pharmacokinetic profiles, making the compound a strategic choice for medicinal chemistry teams developing metabolically durable peptide-based drugs.

Site-Specific Infrared Probe Installation for Electrostatic Mapping in Proteins

The meta-cyano substituent on the phenyl ring provides a vibrational Stark probe with a quantitatively distinct tuning rate relative to the para-cyano isomer [1]. Researchers can use the (S)-β-homo backbone to site-selectively install this IR probe via SPPS at positions where an α-amino acid would be rapidly degraded or where the greater backbone flexibility of the β-amino acid is desired for conformational sampling studies.

FRET-Based pH Sensing and Peptide Conformational Dynamics Studies

The 3-cyanophenylalanine chromophore (and by extension its β-homologated derivative) exhibits fluorescence quantum yields comparable to tryptophan and para-cyanophenylalanine, with additional pH-dependent quenching that can report local pH changes in biological environments [2]. The β-amino acid backbone further extends the distance between the FRET donor and acceptor, enabling longer-range distance measurements in peptide structure and dynamics studies.

High-Purity Chiral Building Block Supply for GMP-Like Peptide Synthesis

With a confirmed (S)-enantiomeric identity and ≥ 98% HPLC purity in the hydrochloride salt form, this compound meets the rigorous quality requirements for multi-step SPPS campaigns . The hydrochloride salt ensures reliable solubility in DMF and DMSO, minimizes base-catalyzed racemization during Fmoc deprotection, and simplifies direct loading onto Wang or 2-chlorotrityl resins.

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